4-[4-(Trifluoromethoxy)phenyl]pyrrolidin-2-one
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Overview
Description
4-[4-(Trifluoromethoxy)phenyl]pyrrolidin-2-one is a chemical compound characterized by the presence of a pyrrolidinone ring substituted with a trifluoromethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Trifluoromethoxy)phenyl]pyrrolidin-2-one typically involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of a γ-lactam with a suitable amine under acidic or basic conditions.
Introduction of the Trifluoromethoxyphenyl Group: The trifluoromethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a halogenated phenyl compound with a trifluoromethoxy group donor, such as trifluoromethoxybenzene, under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as recrystallization, chromatography, or distillation to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Trifluoromethoxy)phenyl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated phenyl compounds with nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-[4-(Trifluoromethoxy)phenyl]pyrrolidin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or as a tool for studying biological pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may exhibit pharmacological activities such as anti-inflammatory, analgesic, or antimicrobial effects.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced chemical resistance.
Mechanism of Action
The mechanism of action of 4-[4-(Trifluoromethoxy)phenyl]pyrrolidin-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to better penetrate biological membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
4-[4-(Trifluoromethyl)phenyl]pyrrolidin-2-one: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
4-[4-(Methoxy)phenyl]pyrrolidin-2-one: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
4-[4-(Chloromethoxy)phenyl]pyrrolidin-2-one: Similar structure but with a chloromethoxy group instead of a trifluoromethoxy group.
Uniqueness
4-[4-(Trifluoromethoxy)phenyl]pyrrolidin-2-one is unique due to the presence of the trifluoromethoxy group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s biological activity and make it a valuable scaffold for drug discovery and development.
Biological Activity
4-[4-(Trifluoromethoxy)phenyl]pyrrolidin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor binding. The trifluoromethoxy group enhances its lipophilicity, which may facilitate its interaction with biological targets, making it a candidate for therapeutic applications.
The compound is characterized by the following structural features:
- Pyrrolidin-2-one ring : This cyclic structure contributes to the compound's stability and reactivity.
- Trifluoromethoxy group : This substituent increases lipophilicity and potentially alters the electronic properties of the molecule.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The mechanism involves:
- Enzyme Inhibition : The compound can inhibit various enzymes, including cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in inflammatory processes.
- Receptor Binding : It may bind to neurotransmitter receptors, influencing signaling pathways related to pain and inflammation.
Biological Activities
Research has indicated several biological activities associated with this compound:
Enzyme Inhibition
Studies have shown that this compound exhibits inhibitory effects on:
- Cyclooxygenase-2 (COX-2) : Moderate inhibition was observed, indicating potential anti-inflammatory properties.
- Lipoxygenases (LOX) : Inhibition of LOX enzymes suggests a role in modulating inflammatory responses.
Cytotoxicity
The compound has been evaluated for cytotoxic effects against various cancer cell lines:
- MCF-7 (breast cancer) : In vitro studies revealed significant cytotoxicity, indicating potential as an anticancer agent .
Case Studies
- Inhibition Studies : In a study assessing the inhibitory effects on COX-2 and LOX, this compound demonstrated IC50 values that suggest moderate potency compared to known inhibitors. For instance, IC50 values for COX-2 inhibition were reported in the range of 10–20 µM.
- Cytotoxicity Assessment : A comparative study evaluated the cytotoxic effects of several derivatives, including this compound, against MCF-7 cells. The results indicated an IC50 value of approximately 15 µM, highlighting its potential as a chemotherapeutic agent .
Research Applications
The compound has diverse applications in scientific research:
- Medicinal Chemistry : Used as a lead compound for developing new anti-inflammatory and anticancer drugs.
- Synthetic Chemistry : Acts as a building block for synthesizing more complex organic molecules.
Comparative Analysis
To better understand the biological activity of this compound, a comparison with similar compounds is useful:
Compound Name | Structure Features | Biological Activity |
---|---|---|
1-[4-(Trifluoromethoxy)phenyl]piperidin-4-one | Piperidine ring instead of pyrrolidine | Higher selectivity for certain receptors |
4-(Trifluoromethoxy)phenyl derivatives | Variations in phenyl substitutions | Different enzyme inhibition profiles |
Properties
Molecular Formula |
C11H10F3NO2 |
---|---|
Molecular Weight |
245.20 g/mol |
IUPAC Name |
4-[4-(trifluoromethoxy)phenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C11H10F3NO2/c12-11(13,14)17-9-3-1-7(2-4-9)8-5-10(16)15-6-8/h1-4,8H,5-6H2,(H,15,16) |
InChI Key |
ZSFGOWQNOJUPJV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNC1=O)C2=CC=C(C=C2)OC(F)(F)F |
Origin of Product |
United States |
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